2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O5/c21-17-6-2-1-4-14(17)13-28-19-10-23(15(12-24)8-18(19)25)11-20(26)22-9-16-5-3-7-27-16/h1-8,10,24H,9,11-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRUVDYMQKUICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a novel pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

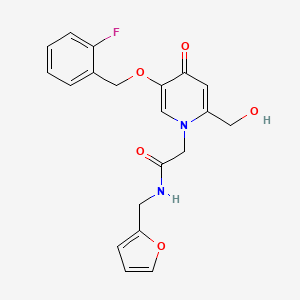

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyridine ring, a furan moiety, and a hydroxymethyl group, which are key to its biological activity.

1. Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors for various enzymes. In particular, pyridine derivatives have been noted for their ability to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. The inhibition of ALR2 can lead to reduced oxidative stress and improved metabolic control in diabetic patients .

2. Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Compounds similar in structure have shown significant radical scavenging activity, particularly against DPPH radicals, indicating potential use as antioxidants in therapeutic applications .

Biological Activity Data

A summary of biological activity data relevant to this compound is presented in the following table:

| Activity | IC50 Value (μM) | Selectivity Index | Notes |

|---|---|---|---|

| ALR2 Inhibition | 0.789 | 25.23 | Higher selectivity compared to controls |

| DPPH Radical Scavenging | 41.48% at 1 μM | - | Superior to Trolox in antioxidant assays |

| Lipid Peroxidation Suppression | 90.73% at 100 μM | - | Comparable to known antioxidants |

Case Study 1: Diabetes Management

In a recent study, derivatives similar to the compound were evaluated for their effectiveness in managing diabetic complications. The results demonstrated that these compounds not only inhibited ALR2 but also exhibited significant antioxidant properties, which contributed to their efficacy in reducing complications associated with diabetes .

Case Study 2: Cancer Research

Another area of interest is the potential application of this compound in cancer therapy. Research has indicated that nitrogen-containing heterocycles can serve as effective receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . The compound's structural features may enhance its ability to target these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Structural and Functional Analysis

- Hydroxymethyl vs. Methyl Substitution: The target compound’s hydroxymethyl group at position 2 (pyridinone) likely improves aqueous solubility compared to its methyl analog (). This modification may also facilitate hydrogen bonding with target proteins, enhancing binding affinity .

- Fluorobenzyl vs. Bromobenzyl Groups : The 2-fluorobenzyl group in the target compound may offer better metabolic stability and membrane permeability compared to the 4-bromobenzyl group in analogs, as fluorine is smaller and less prone to oxidative metabolism .

- Furan vs.

Bioactivity and Pharmacological Insights

- compounds with indolinone cores and hydroxymethyl/cyanamido substituents exhibit moderate bioactivity scores (5.208–6.878), suggesting that similar substituents in the target compound may confer comparable or improved activity .

- Sulfur-containing analogs (–9) demonstrate enhanced metabolic stability, but the target compound’s oxygen-based linker may favor faster clearance, balancing efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.